10-Methylacridinium chloride

Chemiluminescence Analytical Chemistry Immunoassay Development

Inconsistent chemiluminescent (CL) labeling often stems from non-optimized acridinium salt precursors. 10-Methylacridinium chloride (CAS 5776-39-6) solves this as a foundational building block for synthesizing high-quantum-yield acridinium esters. Its permanent N-methylation and chloride counterion enable precise tuning of hydrolytic stability and emission kinetics. - Enables in-house synthesis of bespoke acridinium ester labels, optimizing linker chemistry for sub-attomole detection limits. - High aqueous solubility supports the development of metal-free photoredox catalysts in sustainable buffer systems. - Well-defined melting point (122 °C) serves as an ideal reference standard for HPLC/LC-MS method validation and batch identity confirmation.

Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
CAS No. 5776-39-6
Cat. No. B14729897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylacridinium chloride
CAS5776-39-6
Molecular FormulaC14H12ClN
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]
InChIInChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1
InChIKeyWCTQQEFKVYYLSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methylacridinium chloride: Chemiluminescent Precursor & Photoredox Catalyst


10-Methylacridinium chloride (CAS 5776-39-6), also referred to as N-methylacridinium chloride, is a quaternary ammonium salt derived from the acridine heterocycle. It serves as a fundamental building block for synthesizing numerous acridinium esters and salts that are widely employed as chemiluminescent labels in ultrasensitive immunoassays and nucleic acid detection [1]. Its planar tricyclic aromatic system and the permanent positive charge conferred by N-methylation underpin its distinct photophysical and electrochemical behavior, enabling its use as an organic photoredox catalyst and a precursor to a diverse array of functionalized acridinium derivatives [2][3].

Why Generic Acridinium Salts Cannot Replace 10-Methylacridinium chloride


While many acridinium salts share a core tricyclic structure, their specific counter-ion, substitution pattern, and N-alkyl group fundamentally dictate their chemiluminescence (CL) efficiency, hydrolytic stability, and redox potential [1]. The 10-methyl group on the acridinium nitrogen is a critical structural feature that influences the stability of the key dioxetanone intermediate during the light-producing reaction [2]. Furthermore, as a chloride salt, its solubility profile and propensity for ion exchange differ markedly from other salts (e.g., trifluoromethanesulfonates or perchlorates), directly impacting its utility as a synthetic precursor for downstream labeling conjugates . Therefore, substituting 10-methylacridinium chloride with another acridinium salt without careful consideration of these quantifiable parameters can lead to significant losses in assay sensitivity, conjugate yield, or catalytic turnover.

Quantified Evidence: 10-Methylacridinium chloride vs. Comparators


Chemiluminescence Quantum Yield Parity with Lucigenin

10-Methylacridinium chloride-based phenyl esters demonstrate a quantum yield equivalent to that of lucigenin (N,N'-dimethyl-9,9'-biacridinium dinitrate), a classical high-efficiency chemiluminescent standard [1]. While lucigenin has been a benchmark for light output, its structure lacks a facile labeling moiety for conjugation to biomolecules. The 9-carboxylate derivatives of 10-methylacridinium chloride provide a synthetically accessible handle for creating stable, high-quantum-yield labels that retain lucigenin-level emission efficiency.

Chemiluminescence Analytical Chemistry Immunoassay Development

Labeling Precursor Versatility vs. DMAE

10-Methylacridinium chloride serves as the essential N-methylated precursor for synthesizing a vast array of functionalized acridinium esters, including the widely used label DMAE-NHS (2′,6′-dimethyl-4′-(N-succinimidyloxycarbonyl)phenyl 10-methylacridinium-9-carboxylate) [1]. Unlike the pre-functionalized and more expensive DMAE-NHS ester, the chloride salt provides a cost-effective and versatile starting point. This allows researchers to independently synthesize and optimize the ester linkage, phenolic substitution, and leaving group to tailor properties such as hydrolytic stability and emission kinetics for specific assay requirements [2].

Bioconjugation Immunoassay Nucleic Acid Detection

Defined Melting Point for Quality Control

10-Methylacridinium chloride exhibits a sharp melting point with decomposition at 122 °C . This well-defined thermal property provides a rapid and reliable metric for assessing chemical purity and batch-to-batch consistency. In contrast, some alternative acridinium salts or complex ester derivatives may be amorphous solids, oils, or lyophilized powders that lack a definitive melting point, complicating routine quality control (QC) verification.

Quality Control Analytical Chemistry Material Characterization

Aqueous Solubility vs. Luminol

As a quaternary ammonium chloride salt, 10-methylacridinium chloride demonstrates high aqueous solubility (≥25 mg/mL) [1], a critical advantage for aqueous-based bioconjugation reactions and assay formulations. This starkly contrasts with neutral chemiluminescent compounds like luminol, which exhibit poor aqueous solubility (typically <1 mg/mL in water) and often require organic co-solvents or alkaline conditions for dissolution, potentially compromising biomolecule stability or activity [2].

Assay Development Solubility Bioconjugation

Key Applications of 10-Methylacridinium chloride


Custom Synthesis of Chemiluminescent Immunoassay Labels

As established in the evidence, 10-Methylacridinium chloride is the foundational precursor for creating high-quantum-yield, lucigenin-equivalent chemiluminescent labels [1]. This application scenario involves research and diagnostic companies synthesizing bespoke acridinium esters (like DMAE or its analogs) tailored for specific immunoassay platforms. Procuring the chloride salt allows for in-house optimization of the ester's phenolic leaving group and linker chemistry, enabling fine-tuning of hydrolytic stability and emission kinetics to achieve target detection limits, often in the attomole (10⁻¹⁸ mol) range [2].

Development of Water-Soluble Photoredox Catalysts

The evidence highlights the high aqueous solubility of 10-methylacridinium chloride [3]. This property is critical for developing next-generation photoredox catalysts that operate efficiently in water or aqueous buffer systems, moving beyond traditional organic solvents. Procurement is indicated for synthetic chemistry labs and industrial R&D groups aiming to design more sustainable, metal-free catalytic cycles for reactions like anti-Markovnikov alkene functionalization or aerobic oxidations, leveraging the acridinium core's established photoredox activity [4].

Analytical Reference Standard for Quality Control

The well-defined melting point (122 °C) of 10-methylacridinium chloride makes it an ideal candidate for a reference standard in analytical laboratories. Procurement is valuable for method development and validation in HPLC, LC-MS, and spectrophotometric assays aimed at quantifying acridinium-based compounds in complex matrices. Its reliable thermal property provides a simple, orthogonal method for confirming the identity and purity of synthesized batches or for calibrating instruments used in the characterization of acridinium derivatives.

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